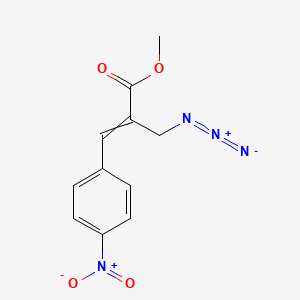
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes an azide group, a nitrophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process One common method starts with the preparation of the intermediate compound, 3-(4-nitrophenyl)prop-2-enoic acid This intermediate is then esterified using methanol and a suitable acid catalyst to form the ester, Methyl 3-(4-nitrophenyl)prop-2-enoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of triazoles or other azide-derived products.
Aplicaciones Científicas De Investigación
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(hydroxy(4-nitrophenyl)methyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an azide group.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the azidomethyl group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the azide group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and chemical processes.
Propiedades
Número CAS |
918155-98-3 |
|---|---|
Fórmula molecular |
C11H10N4O4 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3 |
Clave InChI |
UEXVNWKSSUGDOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
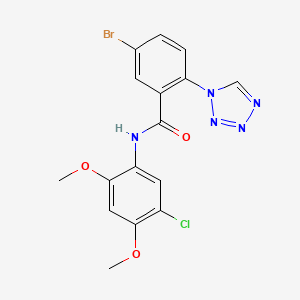
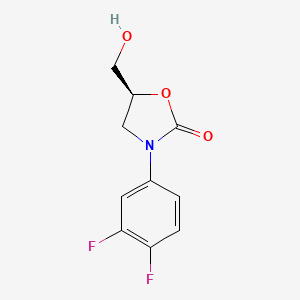

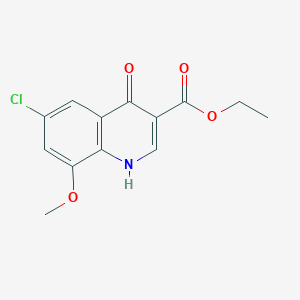
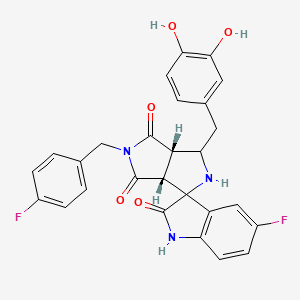
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
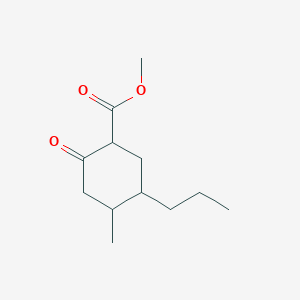

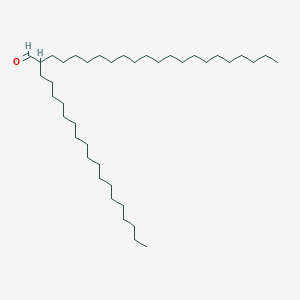
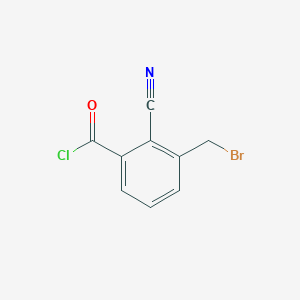
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
